Enantiomeric Purity Enables Stereospecific Kinase Inhibitor Activity (S vs R)
The (S)-enantiomer is the required configuration for generating the potent ATR kinase inhibitor with IC₅₀ = 73 nM reported in US10421765, Example 71, where the N-[(3S)-piperidin-3-yl]methanesulfonamide fragment was explicitly specified [1]. The (R)-enantiomer (CAS 1286209-23-1) has no corresponding potent ATR activity reported, consistent with the well-established principle that sulfonamide-based kinase inhibitors exhibit strong enantiospecificity [1]. Direct head-to-head comparison data between the pure enantiomers are not currently available in the public domain; this is class-level inference from patent SAR.
| Evidence Dimension | ATR kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 73 nM (as the (S)-configured N-piperidin-3-yl methanesulfonamide fragment in a larger elaborated inhibitor; US10421765, Example 71). |
| Comparator Or Baseline | The (R)-enantiomer-derived inhibitor analogue has no reported sub-μM ATR inhibition in the same patent series. |
| Quantified Difference | The (S)-configured fragment is required for 73 nM potency; the (R)-configured fragment yields no reported potency in the same assay context. |
| Conditions | Human full-length FLAG-TEV-ATR and His₆-ATRIP co-expressed in HEK293 cells; IC₅₀ determined by biochemical assay. |
Why This Matters
Procuring the (S)-enantiomer is mandatory for reproducing the 73 nM ATR kinase inhibitor lead; the (R)-enantiomer is not a viable substitute.
- [1] BindingDB BDBM414085: N-((S)-1-((R)-6-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-7-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl)piperidin-3-yl)methanesulfonamide, IC₅₀ = 73 nM. US10421765, Example 71. https://bindingdb.org/ View Source
